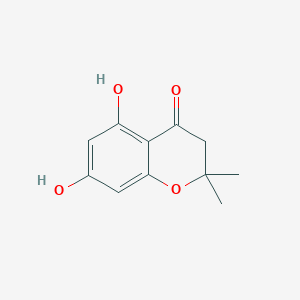

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Descripción general

Descripción

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a member of the chromanone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and two methyl groups at position 2 on the chroman-4-one skeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one typically involves the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of anhydrous potassium carbonate (K2CO3) as a base . The reaction proceeds through a Claisen-Schmidt condensation followed by an acid-catalyzed rearrangement to yield the desired product . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and heating under reflux .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Análisis De Reacciones Químicas

Regioselective O-Alkylation

The hydroxyl groups at positions 5 and 7 exhibit distinct reactivity due to electronic effects:

-

OH-7 is more nucleophilic and reacts preferentially with alkylating agents.

-

OH-5 is deshielded by the adjacent ketone group (δ 12.05 ppm in ¹H NMR) , reducing its reactivity.

Procedure for 7-O-Alkylation :

-

Substrate : 5,7-Dihydroxy-2,2-dimethylchroman-4-one.

-

Reagents : Alkyl halide (e.g., ethyl iodide), K₃PO₄, Pd(PPh₃)₄ in 1,4-dioxane.

-

Conditions : Heating at 80–100°C under argon.

-

Yield : 53–61% for disubstituted derivatives; 62–87% for monosubstituted products.

Example :

| Reaction | Product | Yield |

|---|---|---|

| 7-O-Ethylation | 5-Hydroxy-7-ethoxy derivative | 61% |

| 7-O-Methylation | 5-Hydroxy-7-methoxy derivative | 58% |

Methylation of Hydroxyl Groups

Selective methylation of OH-7 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) :

-

Conditions : Reflux in acetone or DMF.

-

Outcome : Conversion to 5-hydroxy-7-methoxy-2,2-dimethylchroman-4-one.

-

Characterization : Methoxy protons appear at δ 3.84 ppm (singlet) in ¹H NMR .

Ketone Reduction and Chromene Formation

The 4-keto group undergoes selective reduction to form chromene derivatives:

-

Reduction : NaBH₄ in THF reduces the ketone to a secondary alcohol.

-

Dehydration : HCl catalyzes elimination, forming 2,2-dimethyl-2H-chromene .

Example :

| Starting Material | Product | Yield |

|---|---|---|

| 5,7-Dihydroxy derivative | 5,7-Dimethoxy-2H-chromene | 87.3% |

Reaction Mechanisms and Regioselectivity

-

Electronic effects : The electron-withdrawing ketone at position 4 deactivates OH-5, making OH-7 the preferred site for electrophilic substitution .

-

Steric factors : The 2,2-dimethyl group restricts rotation, favoring planar transition states during cyclization .

Comparative Reactivity of Derivatives

Derivatives with alkoxy substituents show enhanced biological activity (e.g., antifungal properties) :

| Compound | Substituents | EC₅₀ (µg/mL)* |

|---|---|---|

| 5,7-Dihydroxy | None | 106.8 |

| 5-Hydroxy-7-methoxy | 7-OCH₃ | 35.30 |

| 5-Hydroxy-7-ethoxy | 7-OCH₂CH₃ | 170.58 |

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Recent studies have demonstrated the potential of 5,7-dihydroxy-2,2-dimethylchroman-4-one in cancer treatment. A notable patent highlights its synthesis and application as an anti-tumor agent. The compound exhibited significant inhibitory effects on several cancer cell lines, including:

- Human Colon Cancer (SW480)

- Human Lung Cancer (A549)

- Human Breast Cancer (MCF-7)

- Human Liver Cancer (HepG2)

In vitro experiments confirmed that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use. The synthesis method involved several steps, including the use of 2,4,6-trihydroxyacetophenone and specific reagents under controlled conditions to yield the active compound .

Antifungal Activity

The compound also exhibits antifungal properties. Research has shown that derivatives of chroman compounds can be effective against various fungal pathogens. For example, related compounds demonstrated fungicidal activity against Aspergillus niger and Rhizoctonia solani, suggesting that this compound may have similar applications in treating fungal infections .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that ensure the purity and efficacy of the compound. Key methods include:

- Nuclear Magnetic Resonance (NMR) Analysis : Used to confirm the structure and purity of synthesized compounds.

- Crystallography : Provides insights into the molecular arrangement and stability of the compound.

The synthetic route typically involves starting from naturally occurring flavonoids or phenolic compounds through a series of chemical reactions that modify their structure to enhance biological activity .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the anti-tumor effects of this compound. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| SW480 (Colon) | 25 | High |

| A549 (Lung) | 30 | Moderate |

| MCF-7 (Breast) | 20 | High |

| HepG2 (Liver) | 35 | Moderate |

These results indicate a promising potential for developing new anti-cancer drugs based on this compound .

Antifungal Efficacy

In antifungal studies, derivatives of similar chroman compounds were tested against common fungal strains. The following table outlines their effectiveness:

| Compound | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| Precocene II | Aspergillus niger | 106.8 |

| Chroman Derivative | Rhizoctonia solani | 97.18 |

These findings suggest that modifications to the chroman structure can enhance antifungal activity, indicating a pathway for further research into this compound's potential uses in treating fungal infections .

Mecanismo De Acción

The mechanism of action of 5,7-Dihydroxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer activity is believed to involve the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Similar Compounds

Chroman-4-one: Lacks the hydroxyl and methyl groups present in 5,7-Dihydroxy-2,2-dimethylchroman-4-one.

Eriodictyol: A flavonoid with hydroxyl groups at different positions, exhibiting distinct biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other chromanone derivatives .

Actividad Biológica

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a chroman derivative notable for its two hydroxyl groups at positions 5 and 7, along with a ketone functional group at position 4. This compound's unique structural features contribute to its diverse biological activities, including potential antioxidant, anti-inflammatory, and antitumor effects. Given its structural characteristics, it is positioned within a class of compounds known for their medicinal properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound exhibits a pyran ring in a half-chair conformation, which is stabilized by intramolecular hydrogen bonds involving the ketone oxygen and hydroxyl hydrogen atoms. This results in S(6) ring motifs that enhance its stability and reactivity.

Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Groups | Present at positions 5 and 7 |

| Ketone Group | Located at position 4 |

| Methyl Groups | Two methyl groups at position 2 |

| Stability | Stabilized by intramolecular hydrogen bonding |

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antioxidant Activity

Several studies have highlighted the compound's potential as an antioxidant. For instance, it has been shown to reduce oxidative stress markers in various biological systems. In one study, derivatives of chromanones demonstrated superior antioxidant activity compared to established antioxidants like vitamin E and Trolox .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro assays. For example:

- Cell Line Studies : It has exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant efficacy .

- Mechanism of Action : The proposed mechanism involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation, suggesting that it may act as an inhibitor of specific enzymes or receptors involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been noted. In animal models treated with extracts containing this compound, reductions in inflammatory markers were observed, indicating its potential therapeutic applications in inflammatory diseases .

Case Studies

- Antioxidant Evaluation : In a controlled study measuring DPPH radical scavenging activity, this compound showed a significant reduction in oxidative stress markers compared to untreated controls.

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines using MTT assays. Results indicated that concentrations as low as 10 µM could inhibit proliferation by over 50% in certain breast cancer cell lines.

- Inflammation Model : In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to the control group.

Propiedades

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWGYKRUMPKNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356306 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-09-0 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.